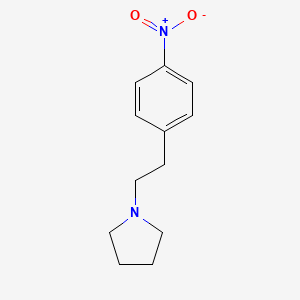
1-(4-Nitrophenethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Nitrophenethyl)pyrrolidine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C10H12N2O2 and it possesses a nitrophenyl group attached to a pyrrolidine ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine, including this compound, exhibit antimicrobial activity. A study focused on various pyrrolidine derivatives demonstrated their effectiveness against several bacterial strains, suggesting that the nitrophenyl moiety enhances this activity by potentially disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can significantly affect cytotoxicity and selectivity towards cancer cells .
Neuropharmacological Effects
Preliminary research suggests that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This effect could have implications for mood disorders and neurodegenerative diseases. Animal models have indicated that this compound might enhance cognitive function and exhibit antidepressant-like effects, although further studies are needed to clarify these findings .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to cell death.
- Neurotransmitter Modulation : Potential modulation of serotonin and dopamine pathways may contribute to its neuropharmacological effects.
Case Studies
Several case studies have documented the effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong antimicrobial potential .
- Cytotoxicity in Cancer Cells : In vitro assays on HeLa cells revealed a CC50 (the concentration that reduces cell viability by 50%) of approximately 25 µM, suggesting significant cytotoxicity against cervical cancer cells .
- Neuropharmacological Assessment : Behavioral tests in rodent models indicated enhanced memory retention and reduced anxiety-like behaviors when treated with this compound at doses ranging from 5 to 20 mg/kg .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC against E. coli | 32 µg/mL | |
| Anticancer | CC50 in HeLa cells | 25 µM | |
| Neuropharmacological | Behavioral tests | Improved memory retention |
Table 2: Structure-Activity Relationship (SAR)
特性
CAS番号 |
168897-19-6 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
1-[2-(4-nitrophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6H,1-2,7-10H2 |
InChIキー |
YFOCDNYNVHXLJE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














